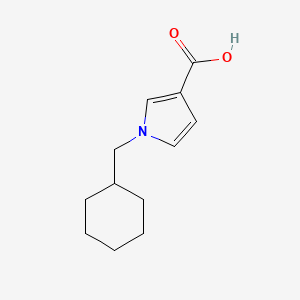

1-(cyclohexylmethyl)-1H-pyrrole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(cyclohexylmethyl)pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMKQZZIHRPFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclohexylmethyl)-1H-pyrrole-3-carboxylic acid is a compound that has drawn attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure

The chemical structure of this compound includes a pyrrole ring with a cyclohexylmethyl group and a carboxylic acid functional group. This unique configuration is crucial for its interaction with various biological targets.

The compound exhibits several mechanisms of action that contribute to its biological activity:

- Interaction with Enzymes : It has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to either activation or inhibition of these enzymes, affecting the metabolism of various compounds.

- Modulation of G-Protein Coupled Receptors (GPCRs) : The compound influences signal transduction pathways by interacting with GPCRs, which are critical for numerous physiological processes. This modulation can alter cellular responses such as growth, differentiation, and apoptosis.

- Gene Expression Regulation : Research indicates that the compound can upregulate or downregulate specific genes, impacting cellular metabolism and function through interactions with transcription factors.

Biological Activities

This compound has been investigated for various biological activities:

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism may involve disruption of microbial cell membrane integrity or interference with essential metabolic pathways for bacterial survival.

Anticancer Potential

Research has indicated potential anticancer properties, where the compound may induce apoptosis in cancer cells through its effects on gene expression and cellular signaling pathways. For instance, it has been shown to affect the expression of genes related to apoptosis and cell cycle regulation .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Study on Antimicrobial Activity : In vitro studies demonstrated that the compound exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Cancer Cell Line Study : A study involving various cancer cell lines showed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrole ring substituted with a cyclohexylmethyl group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 219.26 g/mol. The presence of the carboxylic acid group enhances its reactivity and allows for various interactions with biological targets.

Chemistry

- Building Block for Synthesis : 1-(Cyclohexylmethyl)-1H-pyrrole-3-carboxylic acid serves as a versatile building block in organic synthesis, allowing the creation of more complex molecules.

- Reagent in Organic Reactions : It is utilized in various organic reactions, including oxidation, reduction, and substitution processes, enabling the modification of chemical properties for desired applications.

Biology

- Biological Activity Studies : Research indicates that this compound may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer effects.

- Mechanism of Action : The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially modulating their activity.

Medicine

- Therapeutic Potential : Investigations into its pharmacological properties suggest potential applications in drug development, particularly for conditions involving inflammation or cancer.

- Targeting Cannabinoid Receptors : Some studies have explored its role as a cannabinoid receptor antagonist, which could be beneficial in treating obesity and related metabolic disorders.

Comparative Analysis with Related Compounds

The unique structure of this compound differentiates it from other similar compounds. Below is a comparative analysis:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid | Carboxylic acid at C2 | Moderate antimicrobial activity |

| 1-(Cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid | Pyrazole ring with carboxylic acid | Anticancer properties |

| 1-Benzyl-3-methyl-1H-pyrrole-4-carbonitrile | Nitrile group | Anticancer activity |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

- Antimicrobial Activity : Research has shown that derivatives of this compound demonstrate significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanisms often involve inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.

- Anti-inflammatory Effects : In vitro studies indicated that certain derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases.

- Anticancer Potential : Investigations revealed that compounds structurally similar to this compound exhibit cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of approximately 4 µM against prostate cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

- Cyclohexylmethyl vs. Smaller Alkyl Groups : The cyclohexylmethyl group in the target compound increases steric bulk and lipophilicity compared to ethyl or methyl substituents (e.g., 1-ethyl-2-methyl analog, MW 153.18 ). This may enhance membrane permeability but reduce solubility in aqueous media.

- Aryl vs. Cyclohexylmethyl: 1-Arylmethyl analogs (e.g., 4-chlorophenyl derivatives ) exhibit planar aromatic substituents, which may favor π-π stacking interactions in biological targets. In contrast, the cyclohexylmethyl group provides a non-planar, hydrophobic moiety that could alter binding kinetics.

Preparation Methods

Hantzsch Reaction

The Hantzsch reaction is a well-known method for synthesizing pyrrole derivatives. It involves the condensation of amines, 2-bromoketones, and β-keto esters. For example, tert-butyl acetoacetates can be used in a continuous flow synthesis to produce pyrrole-3-carboxylic acids directly.

Knorr Synthesis

The Knorr synthesis involves the reaction of an α-amino ketone with a carbonyl compound to form a pyrrole. This method can be adapted to include various substituents on the pyrrole ring.

Paal-Knorr Synthesis

This method involves the condensation of a 1,4-diketone with an amine to form a pyrrole. It is versatile and can be used to synthesize a wide range of pyrrole derivatives.

Analysis and Comparison of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Hantzsch Reaction | Continuous flow, efficient use of byproducts for hydrolysis. | Requires specific equipment for continuous flow. |

| Knorr Synthesis | Versatile, can incorporate various substituents. | May require additional steps to introduce the cyclohexylmethyl group. |

| Paal-Knorr Synthesis | Simple and widely applicable. | May not be as efficient for complex substituents. |

Q & A

Q. Optimization strategies :

- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.

- Monitor reaction progress via TLC or HPLC to minimize byproducts .

- Adjust stoichiometry (1.2–1.5 equivalents of alkylating agent) to improve yield .

Which spectroscopic techniques are most effective for confirming the structure of this compound?

Q. Basic

- ¹H-NMR : Confirm substitution patterns (e.g., cyclohexylmethyl protons at δ 1.2–1.8 ppm, pyrrole ring protons at δ 6.2–7.1 ppm) .

- IR Spectroscopy : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peak ([M+H]⁺) and fragmentation patterns .

How does the cyclohexylmethyl substituent influence the compound’s physicochemical properties compared to other alkyl-substituted pyrrole derivatives?

Q. Basic

- Lipophilicity : Cyclohexylmethyl increases logP compared to methyl or ethyl substituents, enhancing membrane permeability .

- Steric Effects : Bulkier substituents may reduce reactivity in electrophilic substitution reactions but improve metabolic stability .

- Solubility : Lower aqueous solubility compared to shorter alkyl chains; requires DMSO or ethanol for dissolution in biological assays .

What strategies can be employed to resolve contradictions in reported biological activity data for this compound?

Q. Advanced

- Orthogonal Assays : Validate activity using both cell-based (e.g., luciferase reporter) and biochemical (e.g., enzyme inhibition) assays .

- Metabolic Stability Testing : Assess degradation in liver microsomes to rule out false negatives due to rapid metabolism .

- Structural Confirmation : Re-characterize batches via X-ray crystallography or 2D-NMR to ensure consistency .

How can computational chemistry aid in predicting the binding modes of this compound with biological targets?

Q. Advanced

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases, GPCRs) .

- DFT Calculations : Predict electron distribution in the pyrrole ring to identify reactive sites for covalent binding .

- MD Simulations : Study conformational stability in aqueous and lipid environments to optimize pharmacophore models .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

- Byproduct Formation : Optimize reaction time and temperature to suppress dimerization or over-alkylation .

- Purification : Use flash chromatography or recrystallization to isolate high-purity product (>95%) .

- Continuous Flow Reactors : Implement flow chemistry to enhance reproducibility and reduce batch variability .

What are the recommended storage conditions to ensure the stability of this compound?

Q. Basic

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid group .

- Light Sensitivity : Protect from UV exposure using amber vials .

- Humidity Control : Use desiccants (e.g., silica gel) to avoid moisture-induced degradation .

How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?

Q. Advanced

- Functional Group Modifications : Synthesize analogs with varying substituents (e.g., halogens, methoxy) on the pyrrole ring .

- Bioisosteric Replacement : Replace cyclohexylmethyl with bicyclic or aromatic groups to assess steric and electronic effects .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties with activity data from high-throughput screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.